molecular formula C12H18N2O3 B14801925 {1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid

{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid

Katalognummer: B14801925
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: TXWJJRIHDJHEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid is a synthetic organic compound that features a piperidine ring substituted with an acetic acid moiety and a 5-methylisoxazole group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 5-Methylisoxazole Group: This step involves the formation of the isoxazole ring, which can be achieved through a cyclization reaction of suitable precursors under specific conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isoxazole group.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

{1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of new drugs.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

Uniqueness

The uniqueness of {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

2-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C12H18N2O3/c1-9-6-11(13-17-9)8-14-4-2-10(3-5-14)7-12(15)16/h6,10H,2-5,7-8H2,1H3,(H,15,16)

InChI-Schlüssel

TXWJJRIHDJHEQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)CN2CCC(CC2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.